Quindoxin

概要

説明

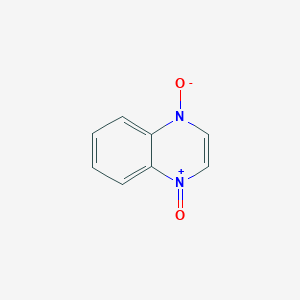

キンドキシンはキノキサリン誘導体であり、その構造中に2つの窒素原子と2つの酸素原子を含んでいます。 キンドキシンは様々な生物活性を有することが研究されており、医学や農業など様々な分野で応用されています .

製造方法

合成経路と反応条件

キンドキシンはいくつかの方法で合成できます。 一般的な方法の1つは、o-フェニレンジアミンとグリオキサールまたはその誘導体を酸性条件下で縮合させる方法です . この反応は通常、高温で行われ、収率を高めるために触媒が必要になる場合があります。 別の方法には、過酸化水素または他の酸化剤を使用してキノキサリンを酸化する方法があります .

工業的生産方法

工業的環境では、キンドキシンは通常、最適化された反応条件を使用して大規模合成を行い、高い収率と純度を確保します。 このプロセスには、再結晶化やクロマトグラフィーによる精製など、所望の製品を得るためのステップが含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions

Quindoxin can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions . The reaction typically proceeds at elevated temperatures and may require a catalyst to enhance the yield. Another method involves the oxidation of quinoxaline using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反応の分析

Reductive Activation and Free Radical Formation

Quindoxin exhibits redox-dependent bioactivity, requiring anaerobic reduction to generate reactive intermediates:

-

Reduction by E. coli enzymes : this compound is enzymatically reduced to quinoxaline-N-oxide by intact E. coli cells or cell-free extracts, producing free radicals detectable via electron spin resonance (ESR) .

-

Radical-mediated DNA damage : The reduced intermediates degrade DNA in both proliferating and non-proliferating bacterial cells. Repair-deficient mutants (polA, recA, recB) show heightened susceptibility, confirming DNA as the primary target .

-

Oxygen sensitivity : Aerobic conditions suppress antibiotic activity by stabilizing the N-oxide structure and impeding radical formation .

Synthetic Routes and Heterocyclization

This compound derivatives are synthesized via the Beirut reaction , a heterocyclization process between benzofuroxans and enamines/enols:

Table 1: Key Synthetic Reactions of Quinoxaline 1,4-Dioxides

*DMADMF: Dimethylacetal of N,N-dimethylformamide

-

Mechanism : Benzofuroxan (14a ) undergoes ring opening to form dihydroxyquinoxaline intermediates, which eliminate water to yield the 1,4-dioxide scaffold .

-

Electron-withdrawing effects : Substituents like CF₃ or CO₂Me favor 6-substituted isomers over 7-substituted analogs during heterocyclization .

Functional Group Transformations

The N-oxide and methyl groups in this compound undergo site-specific modifications:

3.1. Deoxygenation Reactions

-

Reduction to quinoxaline : Catalytic hydrogenation or treatment with NaH₂PO₂ removes N-oxide groups, yielding quinoxaline derivatives .

-

Selectivity : Deoxygenation often stops at mono-N-oxide intermediates unless strong reducing agents (e.g., TiCl₃) are used .

3.2. Methyl Group Reactivity

-

Bromination : 2,3-dimethylquinoxaline 1,4-dioxide (12 ) reacts with bromine to form 2,3-bis(bromomethyl) derivatives (31 ), precursors to antimicrobial agents like quinoxidine (3 ) .

-

Acid-catalyzed hydrolysis : Di-O-acetyl intermediates convert to hydroxyl derivatives (e.g., dioxidine, 4 ) under mild basic conditions .

Stability and Reactivity Under Aerobic vs. Anaerobic Conditions

| Parameter | Aerobic Conditions | Anaerobic Conditions |

|---|---|---|

| Antibiotic activity | Reduced (IC₅₀ ~100 ppm) | Enhanced (IC₅₀ ~10 ppm) |

| DNA degradation | Minimal | Complete inhibition of synthesis |

| Radical generation | Suppressed (O₂ quenching) | Sustained (ESR-confirmed) |

Industrial and Pharmacological Implications

-

Antibiotic design : The redox-dependent mechanism informs strategies to optimize this compound analogs for targeted bacterial inhibition .

-

Hypoxia-selective agents : Derivatives like 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide exhibit antiproliferative effects in hypoxic tumor cells, highlighting therapeutic potential .

This compound’s chemistry underscores its dual role as a redox-active antibiotic and a versatile scaffold for synthesizing bioactive heterocycles. Further studies should explore its catalytic reduction pathways and structure-activity relationships in complex biological systems.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Quindoxin has been studied extensively for its antimicrobial properties. It acts as a di-N-oxide compound, exhibiting cytotoxicity that is enhanced under anaerobic conditions. This property makes it a candidate for treating infections caused by anaerobic bacteria. In vitro studies have demonstrated that this compound can inhibit the synthesis of DNA, RNA, and proteins in bacterial cells such as Escherichia coli .

Case Study: Efficacy Against Bacterial Infections

A study conducted on the effects of this compound on Escherichia coli revealed that it significantly inhibits bacterial growth by interfering with nucleic acid synthesis. The mechanism involves binding to DNA and preventing replication, thus showcasing its potential as an antibacterial agent .

Agricultural Applications

Growth Promoter in Livestock

this compound has been utilized as an antimicrobial agent in animal husbandry, particularly as a growth promoter for livestock. Its ability to reduce bacterial infections can enhance growth rates and feed efficiency in animals. However, concerns regarding its potential carcinogenic effects have led to regulatory scrutiny .

Case Study: Impact on Livestock Health

Research involving the administration of this compound in livestock demonstrated improvements in health metrics and growth performance. A controlled study showed that calves treated with this compound exhibited lower incidences of disease compared to untreated controls .

Toxicological Studies

Potential Carcinogenic Effects

Despite its beneficial applications, this compound has been associated with potential carcinogenic effects. Long-term dietary studies in rats indicated an increase in tumors within the nasal cavity and liver . These findings necessitate careful consideration of dosage and duration of exposure when using this compound in both agricultural and pharmaceutical contexts.

Table 1: Summary of Toxicological Findings

| Study Type | Subjects | Findings |

|---|---|---|

| Dietary Study | Wistar Rats | Increased nasal cavity and liver tumors |

| Genotoxicity Study | Salmonella | Positive for reverse mutations |

| DNA Damage Assessment | Plasmid System | Positive for DNA damage |

作用機序

類似化合物との比較

キンドキシンは、キノキサリン1,4-ジ-N-オキシド(QdNOs)のクラスに属し、類似の構造的特徴と生物活性を共有しています . いくつかの類似の化合物には、次のようなものがあります。

イオジニン: 抗生物質および抗がん作用を有するフェナジン誘導体.

ミキシン: 抗真菌作用および抗がん作用を有する別のフェナジン誘導体.

キノキサリン-2-カルボン酸: 抗生物質作用を有する天然物.

生物活性

Quindoxin, a member of the quinoxaline-di-N-oxide (QdNO) class of compounds, is recognized for its diverse biological activities, particularly its antimicrobial and mutagenic properties. This compound has been the subject of various studies aimed at elucidating its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Antimicrobial Activity

This compound exhibits significant antibacterial activity against a range of bacterial strains. Research indicates that it inhibits DNA synthesis in Escherichia coli under anaerobic conditions, with a complete cessation of DNA synthesis observed at concentrations as low as 10 ppm. In contrast, RNA and protein synthesis remained unaffected under these conditions . The compound's mechanism involves the generation of free radicals during its reduction by bacterial cells, which contributes to its lethal effects .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli KL 399 | 10 ppm | Inhibition of DNA synthesis under anaerobic conditions |

| M. tuberculosis | Varies (specific studies needed) | Induction of oxidative stress and SOS response |

| S. aureus | Varies (specific studies needed) | Free radical generation leading to DNA damage |

Mutagenicity

This compound has been shown to possess mutagenic properties. Studies utilizing the Salmonella mutagenicity assay indicated that this compound and its metabolites could induce mutations in bacterial strains, suggesting that both its antibacterial and mutagenic activities may stem from similar activation mechanisms within the bacteria .

The biological activity of this compound is primarily attributed to its interaction with cellular macromolecules. The following mechanisms have been identified:

- DNA Damage : this compound induces DNA degradation in both proliferating and non-proliferating cells. This effect is enhanced in the absence of oxygen, highlighting the compound's anaerobic selectivity .

- Reactive Oxygen Species (ROS) Generation : The reduction of this compound leads to the formation of reactive intermediates, including free radicals, which are implicated in oxidative damage to cellular components .

- Selective Toxicity : The differential effects observed in aerobic versus anaerobic conditions suggest that this compound may selectively target certain bacterial strains based on their metabolic state .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in various applications:

- Veterinary Medicine : this compound has been used as an antibacterial growth promoter in livestock feed, demonstrating effectiveness in preventing infectious diseases and improving growth rates .

- Antitumor Research : this compound derivatives have been explored for their potential antitumor properties, with some compounds undergoing clinical trials for cancer treatment .

特性

IUPAC Name |

4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIHZSGJPSDCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C[N+]2=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046165 | |

| Record name | Quindoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quindoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2423-66-7 | |

| Record name | Quinoxaline dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quindoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quindoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quindoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quindoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINDOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX8J6YS1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quindoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 243 °C | |

| Record name | Quindoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。